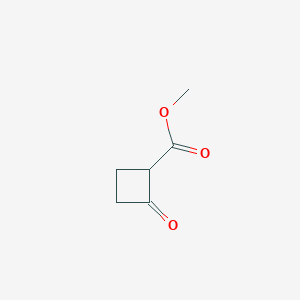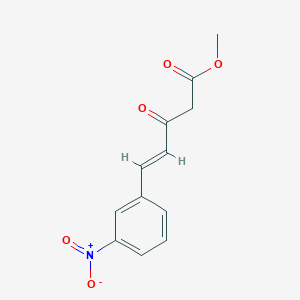
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester
Vue d'ensemble
Description
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester, also known as NPMEO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic acids, is a significant reaction in the chemical industry. It involves the use of palladium catalysts to produce ester products under mild conditions. This process is crucial for developing advanced chemical products, particularly polymers, from alternative feedstocks. The synthesis of esters through this method showcases the potential of using unsaturated compounds like "4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester" in creating valuable industrial products with high yields and selectivities to linear structured products. The review highlights the application of homogeneous palladium-diphosphine catalysts in achieving these outcomes, indicating the broad opportunities for new industrial processes aimed at resource saving, waste minimization, and improving the environmental and economic efficiency of chemical production (Sevostyanova & Batashev, 2023).
Oxidation and Mutagen Formation in Fats
The oxidation of omega-3 fats, such as those derived from linolenic acid methyl ester, can lead to the formation of mutagens like 4-oxo-2-hexenal. This compound has shown mutagenic activity in bacterial strains and reacts with DNA to form adducts, indicating the potential hazards associated with the oxidation of unsaturated fats. The study on 4-oxo-2-hexenal provides insight into the chemical behavior of related unsaturated compounds and their interaction with biological systems. It underscores the importance of understanding the oxidation mechanisms of unsaturated esters and their implications for food safety and human health (Kasai & Kawai, 2008).
Advanced Oxidation Processes for Degradation of Compounds
The degradation of acetaminophen by advanced oxidation processes (AOPs) illustrates the potential for using oxidative methods to break down complex organic compounds in aqueous media. This research is relevant to understanding how similar processes might be applied to degrade or modify compounds like "4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester." The findings from studies on acetaminophen degradation could inform approaches for handling similar esters, particularly in environmental and waste management contexts, by identifying by-products, biotoxicity, and the efficiency of different AOP systems (Qutob et al., 2022).
Propriétés
IUPAC Name |
methyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(15)8-11(14)6-5-9-3-2-4-10(7-9)13(16)17/h2-7H,8H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMNBZFSFFBDM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 19867053 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



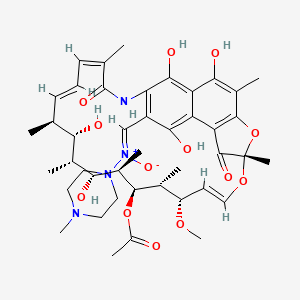
![2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid](/img/structure/B3328799.png)
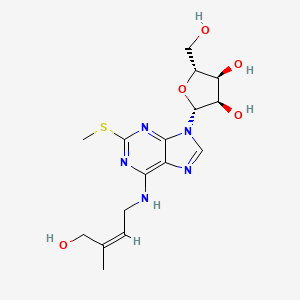
![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)




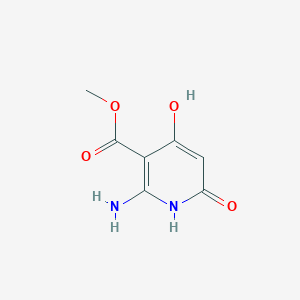


![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)
![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)
